Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone

Chemical Probe Building Block Heterocycle

Researchers needing novel heterocyclic scaffolds for fragment-based drug discovery face limited availability of dual azetidine-pyrrolidine building blocks. Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone (CAS 2097985-48-1) addresses this gap with its unique methanone-bridged scaffold (C₁₀H₁₈N₂O₃, MW 214.26). • Dual azetidine-pyrrolidine core with ethoxy/hydroxyl substituents offering H-bond motifs for target engagement • ≥95% purity suitable as LC-MS/NMR calibration standard for heterocyclic matrices • Serves as fragment/probe scaffold in early-stage CNS or enzyme inhibition discovery

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 2097985-48-1
Cat. No. B1478124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone
CAS2097985-48-1
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCOC1CN(CC1O)C(=O)C2CNC2
InChIInChI=1S/C10H18N2O3/c1-2-15-9-6-12(5-8(9)13)10(14)7-3-11-4-7/h7-9,11,13H,2-6H2,1H3
InChIKeyMHCZVRLHLANQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone (CAS 2097985-48-1): Chemical Identity and Baseline Characteristics


Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone is a heterocyclic small molecule (C₁₀H₁₈N₂O₃, MW 214.26) that incorporates both azetidine and pyrrolidine moieties linked through a methanone bridge. It is listed as a research-grade chemical with a typical purity of ≥95% . No peer-reviewed publications, patents, or authoritative biological activity profiles were identified that provide quantitative differentiation from structurally related analogs.

Why Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone Cannot Be Interchanged Generically


Without published comparative pharmacological or physicochemical data, it is impossible to assert that generic substitution would fail. Structural analogs bearing the same azetidine-pyrrolidine core but differing in substituents (e.g., methoxy vs. ethoxy, hydroxymethyl vs. hydroxyl) could exhibit divergent target binding, solubility, or metabolic stability, but no quantitative evidence for this specific compound was retrievable from non-excluded sources.

Quantitative Differentiation Evidence for Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone: Current Status


No Comparator-Based Quantitative Data Available

A systematic search of primary literature, patent databases, and authoritative chemical registries did not yield any assay data that quantitatively compares Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone to a defined comparator under controlled experimental conditions. Consequently, no evidence dimensions can be populated.

Chemical Probe Building Block Heterocycle

Potential Application Scenarios for Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone (Unvalidated)


Chemical Probe or Fragment-Based Screening Library Member

Given its novel heterocyclic scaffold (azetidine-pyrrolidine-methanone), the compound could serve as a fragment or probe in early-stage drug discovery campaigns targeting CNS or enzyme inhibition, but no published screening data support this specific use.

Synthetic Intermediate for Diversified Amide Libraries

The azetidin-3-yl-methanone moiety is a known synthon for generating amide bond-containing compound libraries. The additional hydroxyl and ethoxy substituents on the pyrrolidine ring may offer hydrogen-bonding motifs for target engagement, though no quantitative structure-activity relationship data are available.

Reference Standard for Analytical Method Development

With a minimum purity of 95%, the compound could be used as a calibration standard in LC-MS or NMR method development for related heterocyclic matrices, contingent upon independent purity verification.

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